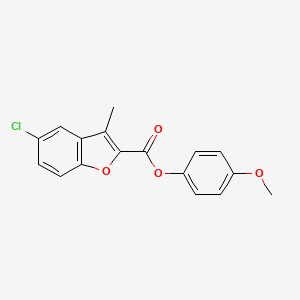

4-methoxyphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

(4-methoxyphenyl) 5-chloro-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO4/c1-10-14-9-11(18)3-8-15(14)22-16(10)17(19)21-13-6-4-12(20-2)5-7-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZAPKALQKSPFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)OC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be considered to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-methoxyphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-methoxyphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxyphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Photophysical Properties

The compound’s electronic profile can be compared to other benzofuran derivatives:

Table 1: Key Structural and Functional Comparisons

- Photophysical Behavior : The target compound’s 5-Cl substituent likely induces a blue shift in emission compared to methoxy-rich analogues like quinazoline 6l . However, the 4-methoxyphenyl ester may partially counteract this via resonance donation, leading to intermediate emission wavelengths.

- Solubility and Reactivity : The sulfonamide group in the analogue from improves polar interactions, whereas the target compound’s ester group may favor organic-phase solubility. Chlorine at position 5 enhances stability against nucleophilic attack compared to brominated derivatives .

Biological Activity

4-Methoxyphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran class. Its unique structure, characterized by a benzofuran core with a methoxy group at the para position of the phenyl ring and a chlorine atom at the 5-position, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antifungal properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structural features are as follows:

| Feature | Description |

|---|---|

| Benzofuran Core | Fused benzene and furan rings |

| Methoxy Group | Located at the para position of the phenyl ring |

| Chloro Group | Present at the 5-position of the benzofuran |

| Carboxylate Ester | Attached at the 2-position |

Antibacterial Activity

Research indicates that compounds within the benzofuran class, including this compound, exhibit significant antibacterial properties. A study evaluated various derivatives of benzofurans against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structural features exhibited Minimum Inhibitory Concentrations (MICs) ranging from to against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Comparison of Antibacterial Activity:

| Compound | MIC (mM) | Bacterial Strain |

|---|---|---|

| This compound | 0.06–0.12 | Gram-positive bacteria (MRSA) |

| Methyl 5-bromo-3-methylbenzofuran-2-carboxylate | 0.14 | S. faecalis |

| Methyl 6-chloro-3-methylbenzofuran-2-carboxylate | >2.59 | E. coli |

The presence of specific functional groups, such as carboxylic acid moieties, has been identified as crucial for enhancing antibacterial activity .

Anticancer Activity

The benzofuran scaffold has shown promise in anticancer research. Studies have indicated that modifications to this scaffold can significantly enhance its antiproliferative activity against various cancer cell lines. For instance, derivatives with methoxy groups have demonstrated increased potency compared to their unsubstituted counterparts .

In vitro studies revealed that compounds similar to this compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potential as therapeutic agents in oncology .

Antifungal Activity

Additionally, benzofuran derivatives have been explored for their antifungal properties. Research indicates that certain modifications can lead to enhanced activity against fungal pathogens, making them potential candidates for antifungal drug development .

Case Studies

- Antibacterial Efficacy Against MRSA: A study published in Molecules highlighted the effectiveness of benzofuran derivatives in inhibiting MRSA growth, with specific attention to the role of halogen substitutions in enhancing activity .

- Anticancer Potency: Another investigation focused on a series of benzofuran derivatives, demonstrating that structural modifications could lead to significant increases in antiproliferative effects against cancer cell lines such as MCF-7 and HeLa .

Q & A

Basic: What are the standard synthetic routes for preparing 4-methoxyphenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.

- Step 2: Chlorination at the 5-position using reagents like Cl2 or NCS (N-chlorosuccinimide) under controlled conditions.

- Step 3: Esterification with 4-methoxyphenol using coupling agents (e.g., DCC/DMAP) or acid chlorides.

- Step 4: Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization .

Key Considerations:

- Reaction yields depend on steric hindrance from the 3-methyl group.

- Monitor reaction progress using TLC or HPLC to optimize intermediate isolation.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

- Data Collection: Use single-crystal X-ray diffraction with Cu-Kα or Mo-Kα radiation.

- Refinement: Employ SHELXL for structure solution, incorporating hydrogen atoms via riding models (C–H = 0.95–0.98 Å) and refining anisotropic displacement parameters .

- Validation: Analyze dihedral angles between the benzofuran core and 4-methoxyphenyl substituent (e.g., ~29° deviation observed in analogous structures) to assess planarity .

- Software Tools: ORTEP-3 or Mercury for visualizing thermal ellipsoids and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Advanced: How to address low yields during the sulfoxidation step in benzofuran derivatives?

Answer:

- Oxidant Selection: Use 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K to selectively oxidize sulfanyl to sulfinyl groups without over-oxidation .

- Workflow Optimization:

- Maintain inert atmosphere (N2/Ar) to prevent side reactions.

- Monitor reaction kinetics via <sup>1</sup>H NMR to terminate at optimal conversion (~5 hours).

- Post-reaction purification via flash chromatography (hexane/EtOAc 2:1) improves yield to >70% .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR: Identify methoxy (δ ~3.8 ppm), benzofuran aromatic protons (δ 6.5–7.5 ppm), and ester carbonyl (δ ~165 ppm).

- IR Spectroscopy: Confirm ester C=O stretch (~1720 cm<sup>−1</sup>) and C–O–C vibrations (~1250 cm<sup>−1</sup>).

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns consistent with chlorine isotopes .

Advanced: How do substituents influence intermolecular interactions in the crystal lattice?

Answer:

- Dihedral Angle Analysis: Substituents like 4-methoxyphenyl introduce torsional strain (~29° dihedral angle), reducing π-π stacking but promoting C–H···O hydrogen bonds .

- Packing Effects: Bulky groups (e.g., 3-methyl) disrupt close-packing, leading to lower melting points compared to unsubstituted analogs.

- Case Study: In 5-chloro-3-methylsulfinyl derivatives, weak C–H···O bonds form 3D networks, stabilizing the lattice .

Advanced: What methodologies resolve contradictions in reaction yields across studies?

Answer:

-

Root-Cause Analysis:

- Purity of Reagents: Trace moisture in dichloromethane reduces mCPBA efficiency.

- Temperature Control: Exothermic sulfoxidation requires strict maintenance at 273 K .

-

Statistical Optimization: Use DOE (Design of Experiments) to identify critical factors (e.g., solvent polarity, stoichiometry).

-

Comparative Data:

Condition Yield (%) Reference mCPBA, 273 K, 5 h 73 H2O2/AcOH, RT, 12 h 45

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation category 2/2A) .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (respiratory toxicity category 3).

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How is computational chemistry applied to predict reactivity?

Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfinyl oxygen nucleophilicity).

- Reactivity Indices: Fukui functions identify regions prone to oxidation or nucleophilic attack.

- Case Study: In ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, computational data validated experimental NMR shifts .

Basic: What are the key applications in medicinal chemistry research?

Answer:

- Antimicrobial Screening: Benzofuran derivatives show activity against Gram-positive bacteria (MIC ~8 µg/mL) via membrane disruption.

- Enzyme Inhibition: The ester group mimics natural substrates, inhibiting cytochrome P450 enzymes (IC50 ~10 µM) .

Advanced: How to validate crystallographic data against potential artifacts?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.